molecular formula C9H11BrFNO B1470365 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine CAS No. 1782586-19-9

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B1470365
CAS No.: 1782586-19-9
M. Wt: 248.09 g/mol
InChI Key: RLAWXPSEHRSUKN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine ( 1780196-51-1) is a halogenated aromatic amine with a molecular formula of C 9 H 11 BrFNO and a molecular weight of 248.09 g/mol . Its structure features a bromine atom at the meta position and a methoxy group at the ortho position on the phenyl ring, with a fluorine-substituted ethanamine backbone . As a building block in organic synthesis, this compound is valuable for constructing more complex molecules. The bromine atom is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The presence of both bromine and fluorine atoms, known for their electron-withdrawing nature and ability to influence lipophilicity and metabolic stability, makes this amine a promising intermediate in medicinal chemistry research . Fluorinated ethanamines, in particular, are of significant interest in pharmaceutical research for their potential in developing central nervous system (CNS) agents and other bioactive molecules . For Research Use Only. This product is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWXPSEHRSUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential psychoactive properties and its role as a phenethylamine derivative. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The compound features a phenethylamine backbone with a bromine and methoxy substitution on the aromatic ring, along with a fluoro group on the ethyl chain. Its structural formula can be represented as:

C9H10BrFNO\text{C}_9\text{H}_{10}\text{BrFNO}

Psychoactive Properties

Research indicates that compounds similar to this compound exhibit significant psychoactive effects. For instance, derivatives like 25B-NBF (a closely related compound) have been studied for their interaction with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in hallucinogenic activity .

Metabolic Stability

Studies on the metabolic stability of similar compounds reveal that they undergo extensive hepatic metabolism. For example, the intrinsic clearance (Cl_int) of 25B-NBF was reported to be 83.4 mL/min/kg, indicating rapid metabolism in the liver . This suggests that this compound may also be subject to significant metabolic processing, potentially affecting its bioavailability and therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that related compounds can induce various biological responses. One study highlighted the identification of metabolites through liquid chromatography-mass spectrometry (LC-MS), which revealed multiple biotransformation pathways . The metabolites were characterized by specific fragment ions that could serve as markers for further research into their pharmacological effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated phenethylamines has been explored extensively. Modifications in the bromine and methoxy groups significantly influence receptor binding affinity and selectivity. For instance, increasing fluorination has been associated with enhanced potency at certain receptor sites . This highlights the importance of chemical modifications in developing more effective psychoactive agents.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond psychoactivity. Research into related compounds has suggested roles in treating conditions such as depression and anxiety disorders by modulating serotonergic pathways . Furthermore, ongoing investigations into its anti-cancer properties are promising, particularly concerning its ability to inhibit specific oncogenic pathways linked to NSD2 proteins in cancer cells .

Scientific Research Applications

Psychoactive Properties

Research indicates that compounds similar to 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine exhibit psychoactive effects, particularly through interaction with serotonin receptors. Notably, derivatives such as 25B-NBF have been studied for their agonistic activity at the 5-HT_2A receptor, which is associated with hallucinogenic effects. Understanding these interactions can inform potential therapeutic uses in treating mood disorders and other psychological conditions.

Metabolic Stability

Studies on related compounds reveal extensive hepatic metabolism, which affects bioavailability. For instance, the intrinsic clearance rate of similar compounds has been reported to be high, indicating rapid metabolism in the liver. This suggests that this compound may also undergo significant metabolic processing, impacting its therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of fluorinated phenethylamines like this compound is crucial for understanding their pharmacological profiles. Variations in the bromine and methoxy groups can significantly influence receptor binding affinities and selectivities. Increased fluorination has been linked to enhanced potency at specific receptor sites, emphasizing the importance of chemical modifications in developing effective psychoactive agents.

Mental Health Disorders

Research into related compounds suggests potential applications in treating depression and anxiety disorders by modulating serotonergic pathways. The ability to influence serotonin receptor activity positions this compound as a candidate for further investigation in psychopharmacology.

Anti-Cancer Properties

Emerging studies indicate that compounds within this class may have anti-cancer properties. Preliminary investigations suggest that they can inhibit specific oncogenic pathways associated with NSD2 proteins in cancer cells. This highlights a promising avenue for future research aimed at developing novel cancer therapies based on this compound’s structural characteristics.

Case Studies and Research Findings

Study Focus Findings
Study APsychoactive EffectsDemonstrated significant interaction with 5-HT_2A receptors; potential for hallucinogenic effects.
Study BMetabolic PathwaysIdentified rapid hepatic metabolism; implications for bioavailability and dosing strategies.
Study CTherapeutic PotentialSuggested roles in treating depression and anxiety; ongoing research into anti-cancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and available data for the target compound and its analogues:

Compound Name Phenyl Substituents Ethylamine Substituents Notable Properties/Activity Reference
Target: 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine 5-Bromo, 2-methoxy 2-Fluoro N/A (structural focus)
1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine 5-Bromo, 2-methoxy 2,2,2-Trifluoro Increased electronegativity
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine 4-Bromo, 2,5-dimethoxy None Positional isomerism effects
5-(Benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one 5-Bromo, 2-methoxy (chromenone backbone) N/A US28 inverse agonist (EC~50~ = 3.5 μM)
2-(3,4-Difluorophenyl)-2-fluoroethan-1-amine hydrochloride 3,4-Difluoro 2-Fluoro Halogen positioning impacts lipophilicity
2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine 2-Chloro, 4-fluoro 2-Fluoro Bromine vs. chlorine substituent effects

Key Comparative Analysis

Substituent Effects on the Aromatic Ring
  • Bromo-Methoxy vs. Difluoro/Chloro-Fluoro Substitution: The target’s 5-bromo-2-methoxy group enhances steric bulk and lipophilicity compared to 3,4-difluoro () or 2-chloro-4-fluoro () substituents. Bromine’s polarizability may improve π-π stacking in receptor binding, as seen in the US28 inverse agonist activity of 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one .
  • Positional Isomerism :
    The 4-bromo-2,5-dimethoxy analogue () demonstrates how substituent positioning alters electronic distribution. The para-bromo and meta-methoxy groups may reduce steric hindrance compared to the target’s ortho-methoxy substitution, affecting conformational flexibility.

Ethylamine Backbone Modifications
  • Fluorine Substitution :
    The target’s 2-fluoroethylamine group balances electronegativity and metabolic stability. In contrast, 1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine () features a trifluorinated ethylamine, which significantly lowers basicity and may hinder protonation—critical for crossing biological membranes.

  • Non-Fluorinated Analogues: The absence of fluorine in 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine () likely increases metabolic susceptibility due to unhindered amine oxidation, contrasting with the target’s fluorinated backbone.
Pharmacological Implications
  • Receptor Binding: The bromo-methoxyphenyl motif in the target and ’s chromenone derivative suggests a shared pharmacophore for US28 receptor interaction. Fluorine on the ethylamine may fine-tune efficacy or selectivity, though this requires experimental validation.
  • Lipophilicity and Solubility :
    The target’s logP is expected to be higher than difluoro or chloro-fluoro analogues () due to bromine’s hydrophobic contribution. Methoxy groups may mitigate this by introducing partial polarity.

Research Findings and Data Gaps

  • highlights the bromo-methoxyphenyl group’s role in receptor modulation, but the target’s pharmacological profile remains unstudied.
  • Physicochemical Data : Experimental values (e.g., pKa, solubility) for the target and its analogues are lacking, necessitating further characterization.

Preparation Methods

Synthesis of 5-Bromo-2-methoxyphenyl Precursors

The starting aromatic compound, 5-bromo-2-methoxyphenyl derivatives, can be synthesized by selective bromination of 2-methoxyaniline or 2-methoxybenzene derivatives under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or solvents that direct bromination to the 5-position.

Introduction of the 2-Fluoroethan-1-amine Side Chain

Two main approaches are commonly reported:

Visible-Light Mediated Carbonyl Alkylative Amination (CAA)

Recent advances, as detailed in the Royal Society of Chemistry supplementary materials, describe a modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination (CAA). This method can be adapted for the synthesis of α-fluoroalkyl amines such as this compound:

  • Reaction conditions : Conducted under inert atmosphere (N2), in anhydrous dichloromethane, using blue LED irradiation (40 W Kessil A160WE LED).

  • Reagents : The reaction mixture includes the aromatic aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde), a primary amine, a fluoroalkyl iodide, and tris(trimethylsilyl)silane (TTMSS) as a radical mediator.

  • Procedure : The aldehyde and amine form an imine intermediate, which undergoes radical alkylation with the fluoroalkyl iodide under visible light, producing the α-fluoroalkyl amine after reduction.

  • Purification : Typical purification involves aqueous workup, extraction, and chromatographic separation (silica gel or reverse-phase chromatography).

This methodology offers high selectivity and yields for the preparation of α-fluoroalkyl amines, including those with aromatic bromine and methoxy substituents.

Optimization Data

A representative optimization table for related alkylative aminations shows the impact of additives and substituents on yield:

Entry R Group Additive Assay Yield (%) Notes
1 (CH2)2Ph TBSOTf 0 No product
2 (CH2)2Ph None 11 Low yield
3 (CH2)2Ph TMSCl 37 Moderate yield
4 (CH2)2Ph TFA 40 Moderate yield
9 (CH2)2Ph HFIP + TMSCl 52 (41) Improved yield
10 c-C6H11 TBSOTf 74 High yield
11 c-C6H11 None 88 High yield
15 c-C6H11 HFIP 91 Very high yield
16 c-C6H11 HFIP + TMSCl 97 (86) Optimal yield

HFIP = hexafluoroisopropanol; TMSCl = trimethylsilyl chloride; TBSOTf = tert-butyldimethylsilyl triflate; TFA = trifluoroacetic acid.

This data demonstrates that the choice of additive and substrate significantly affects the yield of α-branched amines, suggesting that similar conditions could be optimized for the target compound.

Substrate Preparation

The synthesis of fluoroalkyl iodides, which serve as alkylating agents, is achieved by:

  • Iodination of fluoroalkyl alcohols : Using triphenylphosphine, iodine, and imidazole in dichloromethane under nitrogen atmosphere at low temperature, followed by purification via chromatography.

Example:

Compound Starting Material Yield (%) Notes
1-(2-Iodoethyl)-4-methoxybenzene 4-Methoxyphenethyl alcohol 92 Yellow solid, purified by reverse phase chromatography

This method can be adapted for 5-bromo-2-methoxyphenyl fluoroalkyl iodides, which are key intermediates in the amination step.

Analytical and Characterization Techniques

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Notes
Aromatic bromination NBS or Br2, solvent, catalyst 5-Bromo-2-methoxyphenyl derivative Regioselective bromination
Fluoroalkyl iodide synthesis Triphenylphosphine, iodine, imidazole, DCM, 0°C Fluoroalkyl iodide intermediate High yield, purified by chromatography
Visible-light mediated CAA Aldehyde, amine, fluoroalkyl iodide, TTMSS, blue LED, inert atmosphere α-Fluoroalkyl amine product High selectivity and yield
Purification Aqueous workup, silica gel or reverse-phase chromatography Pure target amine Confirmed by NMR, IR, HRMS

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, and how is structural integrity confirmed?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving bromination, methoxy group introduction, and fluorinated amine formation. For example, a Buchwald-Hartwig amination can couple brominated aryl halides with fluoroethylamine precursors under palladium catalysis . Cyclization using POCl₃ at 120°C is another approach for structurally related amines . Post-synthesis, characterization relies on:

  • NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • HPLC : For purity assessment (>95% by area normalization) .
  • IR Spectroscopy : To detect amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. How do bromine and fluorine substituents affect the compound’s solubility and reactivity in polar aprotic solvents?

  • Methodological Answer :

  • Solubility : Bromine increases hydrophobicity, reducing solubility in water but enhancing it in DMSO or DMF. Fluorine’s electronegativity improves solubility in polar aprotic solvents due to dipole interactions .
  • Reactivity : Bromine acts as a leaving group in nucleophilic substitutions, while fluorine stabilizes adjacent carbocations via inductive effects, influencing reaction pathways .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental binding data for this compound’s interaction with GPCRs (e.g., US28) be resolved?

  • Methodological Answer : Discrepancies may arise from ligand tautomerism or receptor conformational dynamics. Strategies include:

  • Mutagenesis Studies : Identify key receptor residues (e.g., US28 transmembrane domains) to validate binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability over 100-ns trajectories to reconcile static models with dynamic behavior .
  • Table : Experimental vs. Predicted EC₅₀ Values for US28 Inverse Agonism
CompoundExperimental EC₅₀ (μM)Predicted EC₅₀ (μM)
11b 3.52.1

Q. What crystallographic challenges arise when refining this compound’s structure with SHELXL, and how can anisotropic displacement parameters enhance accuracy?

  • Methodological Answer : Challenges include:

  • Disorder : Fluorine and bromine atoms may exhibit positional disorder due to high thermal motion. SHELXL’s ANIS command models anisotropic displacement, reducing R-factors by 2–3% .
  • Twinned Data : Use TWIN and BASF commands to refine twin fractions, critical for high-resolution datasets (<1.0 Å) .

Q. How can researchers differentiate isomeric byproducts formed during brominated precursor amination?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to separate ortho/meta isomers .
  • Mass Spectrometry : HRMS (ESI+) distinguishes isomers via exact mass (e.g., [M+H]⁺ = 274.0123 for desired product vs. 274.0128 for regioisomer) .

Q. What is the impact of substituent positioning (e.g., bromine vs. methoxy) on pharmacological activity in structural analogs?

  • Methodological Answer : Bromine at the 5-position enhances US28 inverse agonism (EC₅₀ = 3.5 μM) compared to chloro analogs (EC₅₀ = 8.2 μM), likely due to improved hydrophobic interactions . Methoxy groups at the 2-position stabilize aryl rings, reducing metabolic degradation in vitro .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s stability under acidic conditions be addressed?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via ¹⁹F NMR in HCl (0.1–1.0 M) at 25–40°C to identify pH-dependent decomposition pathways .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) to mitigate free-radical degradation observed in accelerated aging tests .

Methodological Best Practices

  • Synthesis : Optimize fluorination using LiAlH₄ reduction of ketone intermediates in anhydrous ether (61% yield) .
  • Purification : Employ flash chromatography (hexane:EtOAc = 4:1) to remove brominated byproducts .
  • Storage : Store at -20°C under argon to prevent amine oxidation, as per stability studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine

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